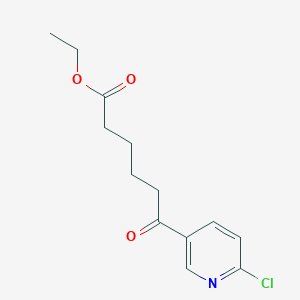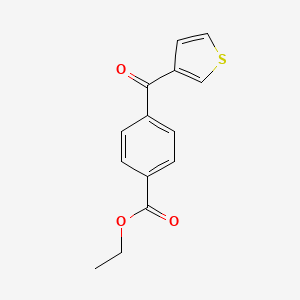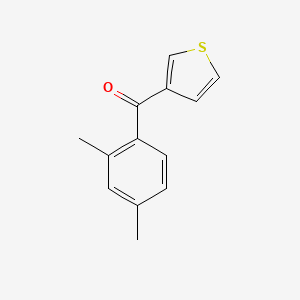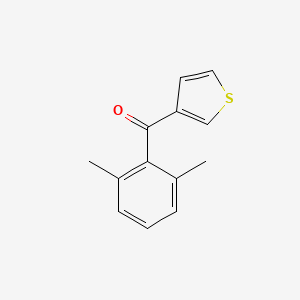
2-(4-Pentylbenzoyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylbenzoyl)pyridine is a chemical compound with the molecular formula C17H19NO . It is structurally similar to 2-Methyl-4-(4-pentylbenzoyl)pyridine and 4-Methyl-2-(4-pentylbenzoyl)pyridine , which are known compounds.
Molecular Structure Analysis
Pyridine, a structural component of 2-(4-Pentylbenzoyl)pyridine, is much like benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Pentylbenzoyl)pyridine include a molecular weight of 253.34 and a molecular formula of C17H19NO .Aplicaciones Científicas De Investigación
1. Complex Chemistry and Photophysics
- Singlet Diradical Complexes : The study of singlet diradical complexes of ruthenium and osmium, including reactions with pyridine derivatives, revealed interesting geometrical and electronic structures. These complexes exhibit significant changes upon oxidation, demonstrating their potential in exploring electron transfer processes and redox properties (Samanta et al., 2008).
2. Luminescent Compounds and Sensing Applications
- Fluorescent Probes and Sensors : Fluorescent 1,7-Dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridines, a related class of compounds, were synthesized for detecting metal ions like Cu2+. They show potential as molecular switches and sensors due to their photophysical properties and high sensitivity (García et al., 2019).
3. Organic Electronics and Material Science
- Electron-Transport Materials in OLEDs : Pyridine-containing phenanthroimidazole electron-transport materials, similar in structure to 2-(4-Pentylbenzoyl)pyridine, demonstrated their efficiency in organic light-emitting diodes (OLEDs). These materials showed significant improvements in performance due to their photophysical properties and electron mobility (Wang et al., 2015).
4. Synthetic Chemistry and Drug Design
- Novel Schiff’s Base Derivatives : Research on Schiff’s base derivatives involving pyridine structures focused on their corrosion inhibition properties. These studies contribute to the understanding of pyridine derivatives' applications in material science and potentially in drug design due to their chemical properties (Mrani et al., 2021).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-(4-Pentylbenzoyl)pyridine are not mentioned in the search results, research on similar compounds, such as pyrimidines, suggests potential directions. For instance, detailed structure-activity relationship (SAR) analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Mecanismo De Acción
Target of Action
The primary targets of 2-(4-Pentylbenzoyl)pyridine are currently unknown. This compound belongs to the family of pyridine derivatives, which are known to interact with a variety of biological targets. .
Mode of Action
Pyridine derivatives, in general, are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or disrupting cellular processes . .
Biochemical Pathways
Pyridine derivatives can participate in a variety of biochemical reactions, including electrophilic aromatic substitution . .
Pharmacokinetics
The compound’s bioavailability, which is influenced by these properties, is also unknown .
Result of Action
The molecular and cellular effects of 2-(4-Pentylbenzoyl)pyridine’s action are currently unknown. Given the lack of research on this specific compound, it is difficult to predict its potential effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of 2-(4-Pentylbenzoyl)pyridine .
Propiedades
IUPAC Name |
(4-pentylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-3-4-7-14-9-11-15(12-10-14)17(19)16-8-5-6-13-18-16/h5-6,8-13H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJANXBBEIJYIOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642007 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Pentylbenzoyl)pyridine | |
CAS RN |
898779-94-7 |
Source


|
| Record name | (4-Pentylphenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-5-[(3-oxocyclohexyl)methyl]pyridine](/img/structure/B1324104.png)


methanone](/img/structure/B1324109.png)




